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Sulfameter N1-Glucuronide-d4

Cat. No.: B1155121
M. Wt: 460.45
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Description

Contextualization of Glucuronide Metabolites within Phase II Biotransformation Pathways

The metabolism of foreign compounds (xenobiotics), including drugs, is a critical detoxification process, broadly categorized into Phase I and Phase II reactions. wikipathways.org Phase I metabolism typically introduces or exposes functional groups on a molecule, such as hydroxyl or amino groups. drughunter.com Following this, Phase II metabolism, also known as the conjugation phase, attaches small, polar endogenous molecules to these functional groups. longdom.org This conjugation dramatically increases the water solubility of the xenobiotic, facilitating its excretion from the body. wikipathways.orglongdom.org

Glucuronidation is the most prevalent Phase II conjugation reaction. longdom.orguomus.edu.iq It is catalyzed by the super-family of enzymes known as Uridine diphosphate-Glucuronosyltransferases (UGTs). longdom.org These enzymes facilitate the transfer of glucuronic acid from the activated coenzyme, uridine-5-diphospho-α-D-glucuronic acid (UDPGA), to a substrate. wikipathways.orguomus.edu.iq The addition of the glucuronyl moiety, with its ionized carboxylate and polar hydroxyl groups, significantly enhances the hydrophilicity of the substrate, preparing it for elimination via urine or bile. uomus.edu.iqnih.gov

Numerous functional groups can undergo glucuronidation, including aromatic and aliphatic amines, amides, and sulfonamides, leading to the formation of N-glucuronides. uomus.edu.iq Sulfonamides like Sulfameter are known to form such metabolites. The resulting glucuronide conjugates are generally inactive and non-toxic; however, their formation rate and subsequent elimination are crucial determinants of a drug's efficacy and potential for toxicity. longdom.orgnih.gov

Principles and Significance of Isotopic Labeling in Drug Metabolism and Analytical Chemistry

Isotopic labeling is a technique that involves the incorporation of isotopes into a molecule to track its journey and transformations within a biological system. musechem.com This method provides detailed insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile. musechem.comnih.gov By replacing specific atoms in a molecule with their heavier, stable isotopes, researchers can differentiate the labeled compound from its naturally occurring, unlabeled counterpart using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govacs.org

Deuterium (B1214612) (²H or D) is a stable, non-radioactive isotope of hydrogen. wikipedia.org Its nucleus contains one proton and one neutron, making it about twice as heavy as the common hydrogen isotope, protium (B1232500) (¹H). wikipedia.org This mass difference is the key to its utility as a tracer. wikipedia.orgabbviecontractmfg.com

In drug metabolism studies, replacing hydrogen with deuterium creates a "heavy" version of the drug or metabolite. researchgate.net This substitution is a subtle structural modification that generally does not alter the compound's chemical properties or biological activity. researchgate.net However, the increased mass is easily detectable by mass spectrometry, allowing researchers to trace metabolic pathways with high precision. wikipedia.orglabinsights.nl The use of deuterium labeling helps in elucidating complex metabolic pathways and understanding the mechanisms of drug action and disposition. acs.orgresearchgate.net

One of the most critical applications of deuterated compounds is their use as internal standards (IS) in quantitative analysis, particularly when using liquid chromatography-mass spectrometry (LC-MS). clearsynth.comtexilajournal.com An internal standard is a compound added in a known quantity to a sample to correct for variations during sample preparation and analysis. aptochem.com

A deuterated internal standard is considered the "gold standard" because its physicochemical properties are nearly identical to the analyte being measured (the unlabeled compound). aptochem.com This means it behaves similarly during extraction, chromatography, and ionization in the mass spectrometer. aptochem.com Because the deuterated standard co-elutes with the analyte, it can effectively compensate for matrix effects—interference from other components in a complex biological sample—and variations in instrument response. clearsynth.comtexilajournal.com By comparing the MS signal of the analyte to the known concentration of the deuterated internal standard, researchers can determine the analyte's concentration with exceptional precision and accuracy. clearsynth.comtexilajournal.com While highly effective, potential issues like chromatographic separation from the analyte or the stability of the deuterium label must be considered during method validation. scispace.comsigmaaldrich.com

Overview of Sulfameter N1-Glucuronide-d4 as a Specialized Research Reagent

This compound is the deuterated form of Sulfameter N1-Glucuronide, a metabolite of the drug Sulfameter. cymitquimica.com Specifically, it is a stable isotope-labeled internal standard designed for use in bioanalytical studies. The "-d4" designation indicates that four hydrogen atoms on the phenyl ring of the molecule have been replaced with deuterium atoms. cymitquimica.com

This compound serves as an ideal internal standard for the quantification of the non-labeled Sulfameter N1-Glucuronide metabolite in biological matrices such as plasma or urine. Its use in LC-MS-based assays allows for the accurate measurement of this specific metabolite, which is crucial for pharmacokinetic studies investigating the metabolism and clearance of Sulfameter. By providing a reliable method for quantification, this compound enables researchers to build a more complete picture of the drug's disposition in the body.

Interactive Data Tables

Table 1: Properties of this compound

Property Value Source
Molecular Formula C₁₈H₁₈D₄N₄O₈S scbt.com
Molecular Weight 458.48 g/mol scbt.com
Synonym (2S,3S,4S,6R)-6-[(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-(4,6-dimethylpyrimidin-2-yl)amino]-3,4,5-trihydroxyoxane-2-carboxylic acid cymitquimica.com
Isotopic Purity Typically ≥99.8 atom % D mdpi-res.com

| Application | Internal standard for bioanalytical quantification | clearsynth.comtexilajournal.com |

Table 2: Key Concepts in the Application of Deuterated Standards

Concept Description Significance in Research
Phase II Metabolism Conjugation of small, polar molecules (like glucuronic acid) to a xenobiotic to increase water solubility and facilitate excretion. longdom.org A primary pathway for the detoxification and elimination of many drugs and their metabolites. drughunter.com
Isotopic Labeling Incorporation of stable isotopes (e.g., Deuterium) into a molecule to act as a tracer. musechem.com Enables precise tracking and quantification of molecules in complex biological systems without the need for radioactive materials. researchgate.net
Internal Standard (IS) A compound with similar properties to the analyte, added at a constant concentration to samples to correct for analytical variability. aptochem.com Crucial for achieving high accuracy and precision in quantitative analysis, especially with mass spectrometry. clearsynth.com

| Mass Spectrometry (MS) | An analytical technique that measures the mass-to-charge ratio of ions, allowing for the differentiation of isotopically labeled compounds from their unlabeled counterparts. nih.gov | The detection method of choice for studies using stable isotope-labeled compounds due to its high sensitivity and selectivity. researchgate.net |

Properties

Molecular Formula

C₁₇H₁₆D₄N₄O₉S

Molecular Weight

460.45

Synonyms

(2S,3S,5R,6R)-6-(4-Amino-N-(5-methoxypyrimidin-2-yl)phenylsulfonamido)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic Acid-d4; 

Origin of Product

United States

Synthetic Strategies and Physico Chemical Characterization of Deuterated N Glucuronides

Methodologies for the Chemical Synthesis of Deuterated Glucuronide Conjugates

The chemical synthesis of deuterated N-glucuronides is a multi-step process that involves the preparation of a deuterated aglycone followed by its conjugation with a glucuronic acid derivative. This approach allows for precise control over the placement of deuterium (B1214612) atoms and the stereochemistry of the newly formed glycosidic bond.

Precursor Selection and Chemical Reaction Pathways for N-Glucuronide Formation

The synthesis of an N-glucuronide, such as Sulfameter N1-Glucuronide, necessitates two primary precursors: the aglycone (in this case, Sulfameter) and an activated, protected derivative of glucuronic acid. For the synthesis of the deuterated analog, the initial step involves the preparation of the deuterated aglycone, Sulfameter-d4. medchemexpress.com

The subsequent N-glucuronidation reaction involves the coupling of the deuterated aglycone with a glucuronic acid donor. A common strategy is the Koenigs-Knorr reaction or variations thereof, which typically employ a glycosyl halide (e.g., acetobromoglucuronate) as the donor. nih.gov To enhance reactivity and control stereochemistry, the hydroxyl and carboxyl groups of the glucuronic acid donor are protected, often with acetyl or benzyl groups for the hydroxyls and as a methyl ester for the carboxyl group.

Alternative and often more efficient methods utilize glycosyl donors such as trichloroacetimidates or sulfonyl derivatives. nih.gov These donors are activated under milder conditions, for instance with a Lewis acid catalyst like boron trifluoride etherate, and can lead to higher yields and better stereoselectivity of the desired β-glucuronide. The reaction proceeds via nucleophilic attack of the sulfonamide nitrogen of Sulfameter-d4 on the anomeric carbon of the activated glucuronic acid donor. The final step involves the deprotection of the hydroxyl and carboxyl groups to yield the final product, Sulfameter N1-Glucuronide-d4.

Deuterium Incorporation Techniques (e.g., Hydrothermal Deuteration, Rhodium-Catalyzed Labeling)

The synthesis of the deuterated precursor, Sulfameter-d4, can be achieved through various deuterium incorporation techniques. The choice of method depends on the desired location of the deuterium atoms and the stability of the substrate molecule.

Hydrothermal Deuteration: This method involves heating the organic compound in heavy water (D₂O) at high temperatures and pressures. nih.gov It is a powerful technique for achieving high levels of deuterium incorporation. For sulfonamides, selective deuterium exchange has been observed using superheated deuterium oxide, particularly on methyl groups attached to a pyrimidine ring. nih.gov

Rhodium-Catalyzed Labeling: Transition metal-catalyzed hydrogen isotope exchange (HIE) is a highly efficient and regioselective method for deuterium incorporation. researchgate.net Rhodium complexes, in particular, have been shown to catalyze the ortho-deuteration of aromatic compounds containing directing groups, such as carboxylic acids. acs.org This method could potentially be adapted for the selective deuteration of the aromatic ring of Sulfameter.

Iridium-Catalyzed Labeling: Iridium complexes are also highly effective for directed hydrogen isotope exchange. acs.orgfigshare.com Specifically, iridium catalysts have been successfully employed for the ortho-deuteration of primary sulfonamides under mild conditions. acs.orgfigshare.com This technique offers a direct route to deuterate the aromatic ring of Sulfameter adjacent to the sulfonamide group.

Ruthenium-Catalyzed Deuteration: Ruthenium-based catalysts can be used for the deuteration of aromatic carbonyl compounds. nih.gov While not directly a sulfonamide, this methodology highlights the utility of transition metals in activating C-H bonds for deuterium exchange.

Electrochemical Methods: A mild, metal-free electrochemical approach has been developed for the selective deuteration of the position alpha to the sulfur atom in sulfonamides, using DMSO-d6 as the deuterium source. rsc.org

The following table summarizes some of the key techniques for deuterium incorporation:

Interactive Data Table: Deuterium Incorporation Techniques
TechniqueCatalyst/ReagentDeuterium SourceKey Features
Hydrothermal DeuterationNoneD₂OHigh temperature and pressure; can lead to high levels of deuteration.
Rhodium-Catalyzed LabelingCationic Rh(III) complexD₂OHighly regioselective for ortho-position to directing groups. acs.org
Iridium-Catalyzed Labeling[(COD)Ir(NHC)Cl]D₂Effective for ortho-deuteration of primary sulfonamides under ambient conditions. acs.orgfigshare.com
Electrochemical MethodNone (electrodes)DMSO-d6Mild, metal-free, selective for the position alpha to the sulfur atom. rsc.org

Regiospecificity and Stereoselectivity Considerations in Deuterium Labeling

Both regiospecificity and stereoselectivity are crucial aspects of the synthesis of deuterated N-glucuronides.

Regiospecificity in deuterium labeling refers to the precise placement of deuterium atoms within the molecule. As discussed previously, techniques like iridium-catalyzed HIE allow for the highly specific deuteration of the ortho positions on the aromatic ring of a sulfonamide. acs.orgfigshare.com This level of control is essential for creating internal standards where the deuterium labels are in metabolically stable positions.

Stereoselectivity is paramount during the N-glucuronidation step. The glycosidic bond can form as either an α- or β-anomer. In biological systems, glucuronides are almost exclusively in the β-configuration. Therefore, chemical synthesis methods are designed to favor the formation of the β-anomer. The choice of the protecting groups on the glucuronic acid donor and the reaction conditions play a significant role. For instance, participating protecting groups at the C-2 position of the glucuronic acid donor, such as an acetyl group, can promote the formation of the 1,2-trans product, which corresponds to the β-glucuronide. mdpi.com The stereochemical outcome of the reaction is typically confirmed using nuclear magnetic resonance (NMR) spectroscopy.

Enzymatic Synthesis Approaches for Glucuronide Reference Standards

Enzymatic synthesis offers a valuable alternative to chemical synthesis for producing glucuronide reference standards, often with high regio- and stereoselectivity that mirrors biological processes. hyphadiscovery.comresearchgate.netrsc.org

Application of UDP-Glucuronosyltransferases (UGTs) for N-Glucuronidation

UDP-glucuronosyltransferases (UGTs) are a superfamily of enzymes that catalyze the transfer of glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to a substrate molecule. doi.orgxenotech.com This process, known as glucuronidation, is a major pathway in the metabolism of many drugs and xenobiotics. eur.nlwashington.edu

N-glucuronidation of sulfonamides and other nitrogen-containing compounds is a well-established metabolic pathway. doi.org Several UGT isoforms have been identified as being responsible for N-glucuronidation. UGT1A4 and UGT2B10 are considered key enzymes in the N-glucuronidation of many tertiary amines. nih.govhyphadiscovery.comhelsinki.fi Studies on the N-glucuronidation of perfluorooctanesulfonamide (FOSA) have shown that human UGT2B4 and UGT2B7 are capable of catalyzing this reaction. nih.gov This suggests that UGTs from both the UGT1A and UGT2B families are potential catalysts for the N-glucuronidation of sulfameter.

For the enzymatic synthesis of this compound, the deuterated precursor, Sulfameter-d4, would be incubated with a source of UGT enzymes, such as human liver microsomes or recombinant UGT enzymes, in the presence of the cofactor UDPGA. hyphadiscovery.comhyphadiscovery.com Recombinant enzymes, which are individual UGT isoforms expressed in cell lines, allow for the identification of the specific enzymes responsible for the glucuronidation of a particular substrate. criver.com

Optimization of In Vitro Incubation Conditions for Metabolite Production

To maximize the yield of the desired N-glucuronide in an in vitro enzymatic synthesis, it is essential to optimize the incubation conditions. Several factors can influence the rate and extent of the enzymatic reaction.

Enzyme Source and Concentration: The choice of enzyme source (e.g., human liver microsomes, specific recombinant UGTs) and its concentration will directly impact the rate of metabolite formation. aalto.fi

Substrate and Cofactor Concentrations: The concentrations of the substrate (Sulfameter-d4) and the cofactor (UDPGA) should be optimized. Sufficient UDPGA is crucial to drive the reaction forward. xenotech.com

pH and Temperature: Like all enzymes, UGTs have optimal pH and temperature ranges for their activity. These parameters should be adjusted to maximize enzyme performance. aalto.fi

Incubation Time: The reaction should be allowed to proceed for a sufficient amount of time to achieve a desirable yield, but not so long that product degradation becomes an issue.

Overcoming Latency: UGTs are membrane-bound enzymes within the endoplasmic reticulum, and their active site is located in the lumen. In in vitro preparations like microsomes, the transport of the charged cofactor UDPGA across the membrane can be rate-limiting, a phenomenon known as latency. To overcome this, pore-forming agents like alamethicin are often included in the incubation mixture to disrupt the membrane and allow UDPGA to access the active site freely. xenotech.comwashington.edu

The following table outlines key parameters for the optimization of in vitro UGT-catalyzed reactions:

Interactive Data Table: Optimization of In Vitro UGT Incubation Conditions
ParameterConsiderationTypical Condition/AgentRationale
Enzyme SourceActivity and specificityHuman Liver Microsomes (HLM) or recombinant UGTsHLM provides a mixture of enzymes; recombinant UGTs allow for isoform-specific studies. criver.comaalto.fi
CofactorAvailabilityUDPGAEssential for the glucuronidation reaction. xenotech.com
pHEnzyme activitypH ~7.4Mimics physiological conditions and is often optimal for UGT activity.
TemperatureEnzyme activity37°CPhysiological temperature at which UGTs function. aalto.fi
LatencyCofactor accessibilityAlamethicinA pore-forming peptide that disrupts the microsomal membrane, allowing UDPGA access to the UGT active site. xenotech.comwashington.edu

Advanced Structural Elucidation and Purity Assessment of Synthetic Deuterated Metabolites

Spectroscopic Confirmation of Deuterium Labeling (e.g., High-Resolution Mass Spectrometry Fragmentation Patterns, NMR Spectroscopy for Site Confirmation)

Spectroscopic analysis provides definitive evidence of successful deuteration and confirms the precise molecular structure of the synthetic metabolite.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry, often coupled with tandem mass spectrometry (LC-MS/MS), is a primary tool for confirming the molecular weight and elemental composition of this compound. nih.gov The high mass accuracy of instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap allows for the confident determination of the molecular formula. researchgate.net

Collision-induced dissociation (CID) of the parent ion generates a characteristic fragmentation pattern that serves as a structural fingerprint. For this compound, the fragmentation is expected to follow pathways typical for both sulfonamides and N-glucuronide conjugates. nih.govnih.gov

A key fragmentation pathway for glucuronides is the neutral loss of the glucuronic acid moiety (C₆H₈O₆), corresponding to a loss of 176.0321 Da. nih.gov The deuterated aglycone fragment would therefore be a direct indicator of the mass shift from the deuterium labels.

The fragmentation of the sulfameter portion itself is also well-characterized. Common fragment ions for sulfonamides include those at m/z 156, 108, and 92, arising from the p-aminophenylsulfonyl structure. researchgate.net In the case of this compound, the fragment containing the deuterated phenyl ring will exhibit a mass shift of +4 Da compared to the unlabeled analogue. For instance, the characteristic p-aminobenzenesulfonamide fragment ion at m/z 156 would be observed at m/z 160.

Predicted HRMS Fragmentation of this compound

Predicted Fragment Ion Structure Description Theoretical m/z (Unlabeled) Theoretical m/z (d4-labeled) Mass Shift (Da)
[M+H]⁺ Protonated Parent Molecule 457.1029 461.1281 +4.0252
[M-C₆H₈O₆+H]⁺ Aglycone (Sulfameter-d4) 281.0712 285.0964 +4.0252
[C₆H₅SO₂NH₂]⁺ p-Aminophenylsulfonyl fragment 156.0119 160.0371 +4.0252

Note: The data in this table is illustrative, based on established fragmentation principles for sulfonamides and glucuronides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS confirms the mass and elemental formula, Nuclear Magnetic Resonance (NMR) spectroscopy provides unequivocal proof of the location of the deuterium labels. nih.govmdpi.com Both ¹H (proton) and ²H (deuterium) NMR are employed for this purpose.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the phenyl ring of the sulfameter moiety would be absent. The integration of the remaining proton signals (e.g., on the methoxydiazine ring and the glucuronide moiety) relative to an internal standard would confirm the high isotopic purity of the labeled positions. nih.gov

²H NMR Spectroscopy : A ²H NMR experiment would show signals in the aromatic region, directly observing the deuterium atoms attached to the phenyl ring. The chemical shift of these signals confirms that deuteration occurred at the intended positions. mdpi.com

This combination of observing signal disappearance in ¹H NMR and signal appearance in ²H NMR provides definitive confirmation of the site of isotopic labeling.

Chromatographic Purity Analysis Techniques

Chromatographic methods are essential for assessing the chemical and isotopic purity of the synthesized this compound. These techniques separate the target compound from any starting materials, non-deuterated analogues, partially deuterated species, and other synthesis-related impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), typically coupled with UV and mass spectrometric detectors, are the most common methods for purity analysis. nih.gov A primary challenge in the chromatography of deuterated compounds is the potential for isotopic separation, known as the Chromatographic Deuterium Effect (CDE). This effect can cause the deuterated compound to have a slightly different retention time than its non-deuterated counterpart.

Method development must account for the CDE to ensure accurate purity assessment. Key considerations include:

Stationary Phase Selection : While standard reversed-phase columns (e.g., C18) are widely used, other column chemistries may be employed to minimize the CDE. For instance, columns with pentafluorophenyl (PFP) stationary phases have been shown to reduce the separation between deuterated and non-deuterated analogues through specific electronic interactions.

Mobile Phase Optimization : The composition, pH, and additives of the mobile phase are carefully optimized to achieve sharp peaks and good resolution from all potential impurities.

High-Resolution Detection : Using an HRMS detector allows for the differentiation of impurities that may be chromatographically co-eluting but have different mass-to-charge ratios, such as partially deuterated (d1, d2, d3) species.

The final purity is typically reported as a percentage based on the peak area of the target compound relative to the total area of all observed peaks in the chromatogram. This ensures that the deuterated standard is suitable for its intended use in sensitive quantitative bioanalytical assays.

Advanced Bioanalytical Method Development and Validation Utilizing Sulfameter N1 Glucuronide D4

Principles of Isotope Dilution Mass Spectrometry (IDMS) in Quantitative Bioanalysis

Isotope Dilution Mass Spectrometry (IDMS) is a reference technique for quantitative analysis, renowned for its high accuracy and precision. nih.gov The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte, such as Sulfameter N1-Glucuronide-d4, to a sample containing the unlabeled analyte of interest, Sulfameter N1-Glucuronide. osti.govresearchgate.net This isotopically enriched compound, often called a stable isotope-labeled internal standard (SIL-IS), serves as an ideal internal standard because it is chemically and physically almost identical to the analyte. crimsonpublishers.comscioninstruments.com

The core of the IDMS method lies in measuring the mass-to-charge (m/z) ratio of both the labeled and unlabeled forms of the compound using a mass spectrometer. wikipedia.org Because the SIL-IS and the native analyte exhibit nearly identical behavior during sample extraction, cleanup, chromatography, and ionization, the ratio of their signals in the mass spectrometer remains constant, even if there is incomplete sample recovery or partial degradation. researchgate.netscispace.com

This technique provides several key advantages in quantitative bioanalysis. A primary benefit is the effective compensation for matrix effects—the suppression or enhancement of the analyte's ionization signal caused by co-eluting components from the biological matrix (e.g., plasma, urine). musechem.comlongdom.orgchromatographyonline.com Since the SIL-IS co-elutes and experiences the same matrix effects as the analyte, the ratio of their responses remains unaffected, leading to highly reliable quantification. chromatographyonline.comkcasbio.com Furthermore, IDMS corrects for variations in sample preparation, injection volume, and instrumental drift, as both the analyte and the internal standard are subjected to the same conditions. scioninstruments.com This makes IDMS a robust and reliable method for accurately determining the concentration of analytes in complex biological samples. nih.govwikipedia.org

Development of High-Sensitivity LC-MS/MS Assays for Sulfameter and its N-Glucuronide Metabolites

The development of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is critical for the accurate quantification of drug metabolites like Sulfameter N1-Glucuronide in biological matrices. bioanalysis-zone.comthepharmajournal.com Utilizing this compound as an internal standard is central to achieving the required accuracy and precision.

Effective chromatographic separation is essential to distinguish the target analyte from endogenous interferences, isomeric metabolites, and the deuterated internal standard itself. Glucuronide metabolites can exist as different isomers, which may have similar mass-to-charge ratios, making their chromatographic resolution crucial for accurate quantification. The selection of an appropriate Liquid Chromatography (LC) column, such as a reversed-phase C18 or a phenyl-hexyl column, is the first step. Optimization involves adjusting the mobile phase composition (e.g., methanol (B129727) or acetonitrile (B52724) content), pH, and the gradient elution profile to achieve baseline separation.

While deuterated standards like this compound are designed to co-elute with the analyte, minor differences in retention time can sometimes occur due to isotopic effects. scispace.comnih.gov It is critical to ensure that the peaks of the analyte and the internal standard almost completely overlap. chromatographyonline.com This ensures that both compounds experience the same matrix effects at the same time, which is a prerequisite for accurate correction. chromatographyonline.com Therefore, chromatographic conditions must be finely tuned to achieve this co-elution while still separating the analytes from other interfering substances present in the sample.

Tandem mass spectrometry (MS/MS) provides the high selectivity needed for bioanalysis. The most common mode for quantification is Multiple Reaction Monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions for both the analyte and its deuterated internal standard. nih.gov

The first step is to determine the optimal ionization polarity (positive or negative) for Sulfameter N1-Glucuronide. For glucuronides, negative ion mode is often effective. The precursor ion, which corresponds to the deprotonated molecule [M-H]⁻, is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (Q2), and a specific, stable product ion is selected and monitored in the third quadrupole (Q3).

For this compound, the precursor ion will have a mass that is 4 Daltons higher than the unlabeled analyte. The fragmentation pattern is typically very similar, and a corresponding product ion is chosen for the MRM transition. researchgate.net Tuning parameters such as collision energy and declustering potential are optimized for each transition to maximize signal intensity. The high specificity of MRM allows the instrument to filter out background noise and interfering compounds, significantly enhancing the sensitivity of the assay. researchgate.net

Table 1: Example MRM Transitions for Sulfameter N1-Glucuronide and its Deuterated Internal Standard

CompoundPolarityPrecursor Ion (m/z)Product Ion (m/z)
Sulfameter N1-GlucuronideNegative455.1279.0
This compoundNegative459.1283.0

Matrix effects are a significant challenge in LC-MS/MS bioanalysis, causing variability and inaccuracy. longdom.orgnih.gov The most effective strategy to counteract these effects is the use of a co-eluting, stable isotope-labeled internal standard like this compound. musechem.comkcasbio.com Because the SIL-IS has virtually identical physicochemical properties to the analyte, it experiences the same degree of ion suppression or enhancement from the biological matrix. researchgate.netscispace.com By calculating the ratio of the analyte peak area to the internal standard peak area, the variability caused by matrix effects is normalized.

In addition to using a SIL-IS, other strategies can be employed to minimize matrix effects. These include:

Efficient Sample Preparation: Techniques like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are used to remove a significant portion of interfering matrix components (e.g., proteins, phospholipids) before LC-MS/MS analysis. longdom.org

Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from matrix components can reduce the chance of co-eluting interferences that cause ion suppression. longdom.org

Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization, although this may compromise the sensitivity of the assay. nih.gov

Rigorous Bioanalytical Method Validation Guidelines and Application to Deuterated Standards

Once an LC-MS/MS assay is developed, it must undergo rigorous validation to ensure its reliability for the intended application, in accordance with guidelines from regulatory agencies. nih.gov The use of a deuterated internal standard is highly recommended by these agencies as it contributes to a more robust and reliable method. kcasbio.comnih.gov

Validation assesses several key parameters, including linearity, range, and sensitivity. crimsonpublishers.comnih.gov

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. It is evaluated by analyzing a series of calibration standards at different concentrations. The calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. The range of the assay is the interval between the upper limit of quantification (ULOQ) and the lower limit of quantification (LLOQ) for which the method is shown to be accurate, precise, and linear. nih.gov

Sensitivity (LLOQ): The sensitivity of the method is determined by its Lower Limit of Quantification (LLOQ). The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy (typically within ±20% of the nominal value) and precision (a coefficient of variation, CV, of ≤20%). nih.gov Establishing a low LLOQ is critical for studies where metabolite concentrations are expected to be very low.

Table 2: Example Linearity and LLOQ Assessment Data for Sulfameter N1-Glucuronide

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)Precision (CV%) (n=5)
1.00 (LLOQ)1.05105.012.5
2.502.4196.49.8
10.010.3103.07.1
50.048.997.85.4
250.0254.5101.84.2
500.0 (ULOQ)495.299.03.9

Evaluation of Accuracy, Precision, and Selectivity

The validation of a bioanalytical method is a comprehensive process that establishes the performance characteristics of the assay. ajpsonline.com Accuracy, precision, and selectivity are fundamental parameters that ensure the reliability of the analytical data. ajpsonline.comcapa.org.tw The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended, particularly for methods employing mass spectrometry (MS) detection. capa.org.tweuropa.eu

Accuracy is the measure of how close the experimental value is to the true value. au.dk In bioanalytical method validation, it is typically assessed by analyzing quality control (QC) samples prepared at various concentrations. ajpsonline.com For chromatographic and ligand-binding assays, regulatory guidelines generally require the mean value to be within ±15% of the nominal value, except at the lower limit of quantification (LLOQ), where it should be within ±20%. au.dkich.org

Precision refers to the degree of agreement among a series of measurements. It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). au.dk Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision). au.dk Similar to accuracy, the precision at each concentration level should not exceed 15% CV, with a 20% CV acceptance criterion for the LLOQ. au.dk

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites. europa.eu The use of a stable isotope-labeled internal standard like this compound is particularly advantageous for enhancing selectivity. Since the labeled standard has nearly identical physicochemical properties to the analyte, it co-elutes during chromatography and experiences similar matrix effects. nih.govtandfonline.com This co-elution helps to compensate for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement. researchgate.net

The following interactive data table summarizes typical acceptance criteria for accuracy and precision in bioanalytical method validation.

Robustness and Stability Testing for Long-Term Analytical Reliability

Beyond the initial validation of accuracy, precision, and selectivity, the long-term reliability of a bioanalytical method is ensured through rigorous robustness and stability testing. capa.org.twnih.gov

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during routine use. ajpsonline.com Factors to be investigated during robustness testing may include changes in mobile phase composition, pH, temperature, and different batches of columns or reagents.

Stability testing is crucial to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. e-b-f.eu This involves evaluating the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage. capa.org.tw Key stability assessments include:

Freeze-Thaw Stability: This evaluates the stability of the analyte after repeated cycles of freezing and thawing.

Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the matrix at room temperature for a period that reflects the sample processing time.

Long-Term Stability: This determines the stability of the analyte in the matrix when stored at a specific temperature (e.g., -20°C or -80°C) for an extended duration.

Stock Solution and Working Solution Stability: The stability of the analyte and internal standard in their respective solutions is also evaluated under defined storage conditions. europa.eu

For stable isotope-labeled internal standards like this compound, it is essential to demonstrate that no isotopic exchange reactions occur under the conditions used for stability testing of the analyte. europa.eu Deuteration of drug molecules has been shown to enhance metabolic stability by strengthening the chemical bonds, which can lead to a longer biological half-life. juniperpublishers.comresearchgate.net

The following interactive data table provides an example of a stability testing plan for a bioanalytical method.

Interfacing with Emerging Analytical Platforms for Enhanced Metabolite Profiling

The use of deuterated internal standards such as this compound is becoming increasingly important with the advent of emerging analytical platforms for comprehensive metabolite profiling. Techniques like high-resolution mass spectrometry (HRMS) and mass spectrometry imaging (MSI) are providing deeper insights into the metabolic fate of drugs. nih.govnih.gov

In untargeted and targeted metabolomics studies using LC-HRMS, globally 13C-labeled metabolite extracts have been used as internal standards to improve the detection of metabolites and assess matrix effects. nih.gov Similarly, deuterated standards can play a crucial role in enhancing the reliability of these advanced techniques. Chemical isotope labeling strategies, where a deuterated tag is attached to a specific functional group, are being developed for the global profiling of specific metabolite classes, such as glucuronides. acs.orgnih.gov

Mass spectrometry imaging allows for the spatial mapping of multiple compounds directly in tissue sections. nih.gov The use of an appropriate internal standard is critical for achieving accurate quantification in MSI. While the application of internal standards in MSI is still evolving, the principle of using a stable isotope-labeled analog to correct for matrix effects and variations in ionization efficiency remains highly relevant.

The integration of this compound into workflows on these emerging platforms can significantly enhance the quality and confidence of metabolite profiling data. By providing a reliable point of reference, these labeled standards contribute to more accurate and reproducible results in complex biological systems.

Applications of Sulfameter N1 Glucuronide D4 in Preclinical and in Vitro Drug Metabolism Investigations

Elucidation of Sulfameter Glucuronidation Pathways in Isolated Enzyme Systems

Investigating the specific enzymes responsible for a drug's metabolism is a fundamental step in preclinical development. Glucuronidation, a major phase II metabolic pathway, is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. For nitrogen-containing compounds like Sulfameter, N-glucuronidation is a key detoxification and elimination route.

Identifying the specific UGT isoforms that metabolize Sulfameter to its N1-glucuronide is crucial for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism. Research has shown that UGT1A4 and UGT2B10 are primarily responsible for the N-glucuronidation of many tertiary amines. nih.govresearchgate.net UGT1A3 also demonstrates activity towards some amine-containing compounds. doi.orgnih.gov

In this context, experiments are conducted using recombinant human UGT isoforms expressed in cellular systems. These isolated enzymes are incubated with the parent drug, Sulfameter, to measure the rate of metabolite formation. To ensure the accuracy of these measurements, Sulfameter N1-Glucuronide-d4 is added at a known concentration to the reaction mixture during sample workup. In the subsequent Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis, the deuterated standard co-elutes with the metabolite formed by the enzyme but is distinguished by its higher mass. texilajournal.com This allows for the correction of any sample loss during extraction and mitigates variability from ion suppression or enhancement, ensuring precise quantification of the Sulfameter N1-Glucuronide produced by each UGT isoform. texilajournal.com

While specific data for Sulfameter is not publicly available, the following table illustrates typical kinetic parameters for N-glucuronidation reactions catalyzed by these key UGTs with representative substrates, demonstrating the range of affinities and capacities these enzymes possess.

UGT IsoformRepresentative SubstrateApparent Km (µM)Relative VmaxReference
UGT1A3Imipramine1630Low doi.org
UGT1A4Amitriptyline116High doi.orgnih.gov
UGT1A4Imipramine300High doi.org
UGT2B10Amitriptyline16.5Moderate doi.orgnih.gov
UGT2B10Imipramine45.7Moderate doi.org

This table provides illustrative data for representative substrates and does not represent kinetic values for Sulfameter.

Enzyme kinetic studies are performed to determine the affinity of an enzyme for a substrate (Michaelis constant, Km) and the maximum rate of the reaction (Vmax). These parameters are essential for predicting the in vivo clearance of a drug. The use of deuterated standards is considered the gold standard for quantitative bioanalysis in support of these studies. texilajournal.com

In a typical kinetic experiment for Sulfameter N-glucuronidation, a range of Sulfameter concentrations would be incubated with a specific UGT isoform or a liver microsomal preparation. The reaction is stopped at various time points, and this compound is added as the internal standard. By plotting the rate of metabolite formation against the substrate concentration, the Km and Vmax values can be determined. The stable isotope-labeled standard ensures that the quantification of the metabolite is highly accurate, which is paramount for the reliability of the calculated kinetic parameters. researchgate.net

Utilization in In Vitro Cellular and Subcellular Drug Metabolism Models

To better simulate the complex environment of the liver, in vitro models such as hepatocytes (intact liver cells) and liver microsomes (subcellular fractions containing UGT enzymes) are widely used. creative-biolabs.com

Hepatocytes and liver microsomes are standard systems for studying the metabolic fate of drug candidates. creative-biolabs.comthermofisher.com When Sulfameter is incubated with these systems, it is metabolized through various pathways, including N1-glucuronidation. To accurately quantify the amount of Sulfameter N1-Glucuronide formed, the d4-labeled analog is indispensable. Following the incubation, the samples (e.g., cell lysate or microsomal supernatant) are processed, and this compound is spiked in. The ratio of the analyte peak area to the internal standard peak area in the LC-MS/MS analysis is used to determine the exact concentration of the metabolite, referencing a calibration curve prepared with known concentrations of the unlabeled metabolite and the fixed concentration of the deuterated standard. lcms.czresearchgate.net

Metabolic stability assays are designed to measure the rate at which a drug is metabolized, which provides an estimate of its intrinsic clearance (Clint). solvobiotech.comwuxiapptec.com In these experiments, the parent drug (Sulfameter) is incubated with liver microsomes or hepatocytes, and the decrease in its concentration is monitored over time. thermofisher.comyoutube.com The rate of disappearance is used to calculate the in vitro half-life (t½) and Clint.

The following table illustrates a representative metabolic stability dataset, showing how the percentage of a parent compound remaining is measured over time to determine clearance parameters.

Incubation Time (minutes)Parent Compound Remaining (%)
0100
585
1560
3035
6012

This table is an illustrative example of data from a metabolic stability assay. From such data, key parameters are calculated:

In Vitro t½: The time required for 50% of the compound to be metabolized.

Intrinsic Clearance (Clint): The volume of the matrix (e.g., liver) cleared of the drug per unit of time, normalized to the amount of protein or cells (e.g., in µL/min/mg protein or µL/min/10⁶ cells). solvobiotech.com

Application in Comparative Animal Model Drug Metabolism Studies (Excluding Human Clinical Data)

Significant species differences can exist in drug metabolism pathways, particularly for N-glucuronidation, which is often more prominent in humans than in common preclinical species like rats and dogs. nih.govresearchgate.net Therefore, conducting comparative metabolism studies using liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey) is a critical step in selecting an appropriate animal model for toxicology studies. mdpi.com

In these studies, Sulfameter would be incubated with liver preparations from each species. The formation of Sulfameter N1-Glucuronide would be quantified using this compound as the internal standard. This allows for a direct and accurate comparison of the extent of this specific metabolic pathway across species. For example, studies have shown that N1-glucuronidation of other sulfonamides occurs in humans but may be absent or minimal in species like pigs. tandfonline.com Such data is vital for determining which animal species' metabolic profile most closely resembles that of humans, thereby improving the predictive value of preclinical safety and efficacy studies.

Investigation of Species-Specific Metabolic Differences in Glucuronidation

The N-glucuronidation of sulfonamides can exhibit quantitative differences across various species. nih.gov While no common laboratory animal species is entirely deficient in the ability to form N-glucuronides, the extent of this metabolic pathway can vary. nih.gov For sulfonamides, these species-related differences in N-glucuronidation are generally considered to be quantitative rather than qualitative. nih.gov

The investigation into the metabolism of four different sulfonamides in pigs compared to humans revealed that for some sulfonamides, certain metabolites found in humans were absent in pigs. tandfonline.com For instance, the N1-glucuronide conjugate of sulfadimethoxine, which is found in human urine, was not detected in the urine of pigs. tandfonline.com Instead, sulfadimethoxine was completely N4-acetylated in pigs, suggesting a difference in the composition of UDP-glucuronosyltransferase (UGT) isoenzymes between the two species. tandfonline.com

To illustrate potential species differences in the N-glucuronidation of sulfonamides, the following table presents hypothetical comparative data based on general knowledge of sulfonamide metabolism.

Preclinical SpeciesRelative Extent of N1-Glucuronidation of Sulfonamides (Hypothetical)Primary Alternative Metabolic Pathways (Hypothetical)
RatModerateN4-Acetylation, Hydroxylation
DogLow to ModerateN4-Acetylation, Hydroxylation
Monkey (Cynomolgus)HighN4-Acetylation
HumanHighN4-Acetylation
Table 1: Hypothetical Species-Specific Differences in Sulfonamide N1-Glucuronidation.

Pharmacokinetic and Metabolic Profiling in Preclinical Species (focus on metabolic disposition)

The metabolic disposition of a drug candidate is a key aspect of its preclinical evaluation. For sulfonamides, metabolism is a critical determinant of their pharmacokinetic profile and can vary significantly between species. nih.gov The major metabolic pathways for sulfonamides include N-acetylation and oxidation, which can lead to the formation of potentially toxic metabolites. nih.gov

A study on the pharmacokinetics of a sulphamide NK2 antagonist in rats, dogs, and humans highlighted species differences in oral bioavailability, which were attributed to a combination of intestinal permeability and first-pass metabolism. nih.gov In rats and dogs, the primary excreted form of the drug was the unchanged parent compound, with the N-descyclopropylmethyl metabolite being the most abundant. nih.gov

The metabolic profile of sulfamethoxazole, another sulfonamide, involves N-hydroxylation, which can be followed by coupling and fragmentation reactions catalyzed by human CYP450 enzymes. nih.gov The balance between detoxification pathways, such as acetylation, and bioactivation pathways, like oxidation, can influence the potential for idiosyncratic reactions. nih.gov

The following table provides a hypothetical metabolic disposition profile for Sulfameter in various preclinical species, based on the known metabolism of other sulfonamides.

Preclinical SpeciesMajor Metabolites of Sulfameter (Hypothetical)Primary Route of Excretion (Hypothetical)
RatN4-Acetylsulfameter, Hydroxylated SulfameterUrine and Feces
DogN4-Acetylsulfameter, N1-Glucuronide SulfameterUrine
Monkey (Cynomolgus)N1-Glucuronide Sulfameter, N4-AcetylsulfameterUrine
Table 2: Hypothetical Metabolic Disposition of Sulfameter in Preclinical Species.

Mechanistic Investigations of Glucuronidation and Deuterium (B1214612) Kinetic Isotope Effects

Isotopically labeled compounds are invaluable tools for elucidating the mechanisms of drug metabolism. The use of deuterium-labeled substrates can provide insights into rate-limiting steps and the potential for metabolic switching.

Probing Rate-Limiting Steps in N-Glucuronidation via Isotopic Labeling

The substitution of hydrogen with deuterium at a metabolic site can slow down the rate of enzymatic reaction, a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.gov This effect arises from the greater stability of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov By measuring the KIE, researchers can determine if the cleavage of a specific C-H bond is a rate-limiting step in a metabolic pathway.

The application of a deuterium replacement strategy can be complex, as the observed in vivo effects may be influenced by the involvement of multiple enzyme systems or other elimination mechanisms. researchgate.net

Elucidating Metabolic Switching Phenomena Due to Deuterium Substitution

A significant consequence of the deuterium kinetic isotope effect can be "metabolic switching," where the slowing of one metabolic pathway leads to the enhancement of alternative metabolic routes. osti.govnih.gov This phenomenon is more likely to occur when a drug is metabolized by multiple alternate pathways rather than sequentially. osti.gov

For example, studies with deuterated analogs of caffeine and antipyrine, which are metabolized by multiple alternate pathways, have demonstrated metabolic switching. The oxidation of a deuterated methyl group was depressed, leading to a shift in metabolism towards other pathways that did not involve the cleavage of a C-D bond.

The potential for metabolic switching underscores the importance of comprehensive metabolic profiling when developing deuterated drugs. While deuteration can improve the pharmacokinetic profile of a drug by reducing its rate of metabolism, it can also lead to the formation of unexpected or novel metabolites. nih.govnih.gov

The following table illustrates a hypothetical scenario of metabolic switching for a deuterated sulfonamide.

CompoundPrimary Metabolic PathwaySecondary Metabolic PathwayTertiary Metabolic Pathway
Sulfonamide (non-deuterated)N-dealkylation (60%)Aromatic Hydroxylation (30%)N-Glucuronidation (10%)
Sulfonamide (deuterated at N-alkyl group)N-dealkylation (20%)Aromatic Hydroxylation (50%)N-Glucuronidation (30%)
Table 3: Hypothetical Example of Metabolic Switching due to Deuterium Substitution in a Sulfonamide.

Future Perspectives and Methodological Advancements in Deuterated Metabolite Research

Integration of Deuterated Glucuronide Standards in Metabolomics Workflows

The integration of deuterated glucuronide standards into metabolomics workflows is a significant step toward enhancing the accuracy and reliability of metabolite quantification. chemrxiv.org In complex biological matrices, the presence of numerous endogenous and exogenous compounds can lead to analytical challenges such as ion suppression in mass spectrometry. nih.gov Deuterated internal standards, which are chemically identical to the analyte of interest but have a different mass, co-elute with the non-labeled analyte and experience similar matrix effects. This allows for more accurate quantification by correcting for variations in sample preparation and instrument response. nih.gov

The use of deuterated standards like Sulfameter N1-Glucuronide-d4 is particularly valuable in targeted metabolomics, where the goal is to quantify a specific set of known metabolites. By spiking a known amount of the deuterated standard into a biological sample, researchers can create a calibration curve to precisely determine the concentration of the endogenous metabolite.

Table 1: Key Considerations for Integrating Deuterated Standards in Metabolomics

ConsiderationDescription
Isotopic Purity The percentage of the deuterated standard that is fully labeled with the desired isotope. High isotopic purity is crucial to avoid interference from unlabeled or partially labeled species.
Chemical Purity The absence of other chemical contaminants that could interfere with the analysis.
Stability The deuterated standard should be stable under the storage and analytical conditions to ensure accurate quantification over time.
Concentration Accuracy The concentration of the deuterated standard solution must be accurately known to ensure the reliability of the quantitative results.

Development of Novel Isotopic Labeling Strategies for Complex Drug Metabolites

The synthesis of isotopically labeled drug metabolites, especially complex conjugates like glucuronides, can be challenging. Traditional synthetic methods often involve multiple steps and can be time-consuming and expensive. Consequently, there is a growing interest in developing novel isotopic labeling strategies that are more efficient and versatile. musechem.com

Late-stage functionalization, a technique that introduces isotopes into a molecule at a later step in the synthetic sequence, is a promising approach. musechem.com This strategy can reduce the number of synthetic steps and allow for the labeling of complex molecules that would be difficult to label using traditional methods. Biocatalysis, which utilizes enzymes to perform specific chemical transformations, is another innovative approach for the synthesis of isotopically labeled metabolites. chemicalsknowledgehub.com Enzymes can offer high selectivity and efficiency, making them well-suited for the synthesis of complex molecules.

Challenges and Innovations in High-Throughput Synthesis of Deuterated Metabolite Libraries

The increasing demand for deuterated standards in drug discovery and metabolomics has created a need for high-throughput synthesis methods. researchgate.net The ability to rapidly generate libraries of deuterated metabolites would significantly accelerate the pace of research and enable large-scale metabolomics studies. However, the development of high-throughput synthesis methods for deuterated compounds faces several challenges. bioanalysis-zone.com These include the need for robust and generalizable synthetic protocols, the development of automated purification techniques, and the implementation of quality control measures to ensure the purity and identity of the synthesized compounds. bioanalysis-zone.comnih.gov

Recent innovations in laboratory automation and microfluidics are helping to address these challenges. nih.gov Automated synthesis platforms can perform multiple reactions in parallel, significantly increasing the throughput of compound synthesis. Microfluidic devices, which use small channels to manipulate fluids, offer precise control over reaction conditions and can enable the rapid optimization of synthetic protocols.

Expanding the Applicability of Deuterated Standards in Environmental Fate and Biodegradation Studies (e.g., Sulfonamides in water systems)

The presence of pharmaceuticals and their metabolites in the environment is a growing concern. nih.gov Sulfonamides, a class of antibiotics that includes sulfameter, are frequently detected in water systems and can have adverse effects on aquatic organisms. nih.govresearchgate.net Understanding the environmental fate and biodegradation of these compounds is essential for assessing their environmental risk.

Deuterated standards can play a crucial role in these studies by enabling the accurate and sensitive detection of sulfonamides and their transformation products in complex environmental matrices. scilit.com By using a deuterated internal standard, researchers can overcome the challenges associated with the analysis of trace levels of contaminants in samples such as river water and wastewater. This allows for a more accurate assessment of the persistence and transformation of these compounds in the environment. researchgate.net

Emerging Trends in Bioanalytical Science for Comprehensive Metabolite Characterization

The field of bioanalytical science is constantly evolving, with new technologies and methodologies emerging that provide more comprehensive and detailed information about the metabolome. bohrium.comspringerprofessional.de High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) is a powerful tool for the identification and quantification of metabolites. bioanalysis-zone.com HRMS provides accurate mass measurements, which can be used to determine the elemental composition of a molecule and aid in its identification. tandfonline.com

Nuclear magnetic resonance (NMR) spectroscopy is another important technique for metabolite characterization. nih.gov NMR can provide detailed structural information about a molecule, which can be used to confirm its identity and elucidate its stereochemistry. The combination of LC-MS and NMR can provide a comprehensive picture of the metabolome and enable the confident identification of a wide range of metabolites. nih.gov

Q & A

Basic: What methodological approaches are used to distinguish Sulfameter N1-Glucuronide-d4 from non-deuterated glucuronide metabolites in analytical studies?

Answer:
Liquid chromatography-mass spectrometry (LC-MS) is the primary method for differentiation. The deuterium atoms in this compound increase its molecular mass by 4 Da compared to the non-deuterated form, enabling separation via high-resolution mass spectrometry (HRMS). Key steps include:

  • Chromatographic separation : Optimize mobile phase composition (e.g., acetonitrile/ammonium formate gradients) to resolve isotopic peaks .
  • Fragmentation patterns : Compare MS/MS spectra to confirm structural integrity; deuterium labeling minimizes isotopic interference in quantification .
  • Retention time shifts : Deuterated compounds often exhibit slight retention time differences due to altered hydrophobicity .

Advanced: How can researchers optimize LC-MS parameters to detect this compound in complex biological matrices (e.g., plasma, urine)?

Answer:
Optimization involves addressing ion suppression and matrix effects:

  • Ion source tuning : Adjust desolvation temperature (350–500°C) and cone gas flow (50–150 L/hr) to enhance ionization efficiency for the deuterated compound .
  • Matrix-matched calibration : Use deuterated internal standards to correct for signal variability caused by endogenous compounds .
  • Collision energy : Fine-tune collision-induced dissociation (CID) energy (e.g., 20–35 eV) to maximize sensitivity for the glucuronide fragment (m/z 193.1) while minimizing background noise .

Basic: What critical steps are involved in synthesizing this compound for use as an internal standard?

Answer:
Synthesis typically follows:

Deuteration of Sulfameter : React Sulfameter with deuterated methyl chloride (CD₃Cl) under alkaline conditions to introduce deuterium at the N1 position .

Enzymatic glucuronidation : Incubate deuterated Sulfameter with UDP-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A1) in vitro, using deuterium-stable cofactors to prevent isotopic exchange .

Purification : Employ reversed-phase HPLC with deuterium-compatible solvents (e.g., deuterated methanol) to isolate the glucuronide conjugate .

Advanced: How should researchers address batch-to-batch variability in enzymatic glucuronidation efficiency during in vitro metabolite production?

Answer:
Mitigate variability through:

  • Enzyme activity normalization : Pre-screen UGT isoform activity using probe substrates (e.g., 4-methylumbelliferyl glucuronide) and adjust reaction conditions (pH 7.4, 37°C) .
  • Deuterium stability controls : Monitor isotopic integrity via nuclear magnetic resonance (NMR) to ensure no deuterium loss during glucuronidation .
  • Replicate experiments : Use a minimum of three biological replicates and include non-deuterated controls to quantify efficiency deviations .

Basic: What analytical parameters are essential for validating this compound as an internal standard in pharmacokinetic studies?

Answer:
Validation requires:

  • Specificity : Demonstrate baseline separation from endogenous glucuronides in blank matrices (e.g., human liver microsomes) .
  • Stability : Test short-term (24 hr, 4°C) and long-term (-80°C, 30 days) storage stability, accounting for deuterium-hydrogen exchange risks .
  • Linearity : Achieve R² > 0.99 across a concentration range of 1–1000 ng/mL, with a signal-to-noise ratio ≥10 at the lower limit of quantification (LLOQ) .

Advanced: How can data contradictions in multi-matrix quantification of this compound be resolved methodologically?

Answer:
Address contradictions via:

  • Matrix effect analysis : Calculate matrix factors (MF) for plasma, urine, and tissue homogenates to identify suppression/enhancement sources .
  • Normalization protocols : Apply post-column infusion of deuterated analogs to correct for ion variability .
  • Cross-validation : Compare results across multiple detection methods (e.g., LC-MS vs. enzymatic hydrolysis followed by spectrophotometry) .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal exposure .
  • Ventilation : Conduct synthesis and weighing in a fume hood to avoid inhalation of fine particles .
  • Waste disposal : Degrade glucuronide metabolites via enzymatic cleavage (β-glucuronidase treatment) before disposal to prevent environmental contamination .

Advanced: What experimental design considerations are critical for studying the deuterium isotope effect (DIE) in this compound metabolism?

Answer:

  • Kinetic isotope effect (KIE) assays : Compare Vₘₐₓ and Kₘ values between deuterated and non-deuterated forms using hepatocyte incubation models .
  • Isotopic purity verification : Use high-field NMR (≥500 MHz) to confirm >98% deuterium incorporation at the N1 position .
  • Control for metabolic switching : Monitor alternative metabolic pathways (e.g., sulfation) to ensure DIE does not artificially skew glucuronidation data .

Basic: How is the purity of this compound assessed post-synthesis?

Answer:

  • HPLC-UV analysis : Use a C18 column (4.6 × 150 mm, 5 µm) with a gradient elution (0.1% formic acid in water/acetonitrile) and detect at 265 nm .
  • Mass purity : Confirm ≥95% purity via HRMS, with isotopic pattern matching theoretical deuterium distribution .
  • Residual solvent testing : Perform gas chromatography (GC) to ensure residual deuterated solvents (e.g., DMSO-d6) are below ICH Q3C limits .

Advanced: What strategies improve reproducibility in cross-laboratory studies quantifying this compound?

Answer:

  • Standardized protocols : Adopt harmonized UGT incubation conditions (e.g., 1 mg/mL microsomal protein, 2 mM UDPGA) .
  • Inter-laboratory calibration : Share deuterated reference materials and validate methods using shared biological samples .
  • Data transparency : Publish raw LC-MS/MS files and processing parameters (e.g., Skyline documents) in open-access repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.